molecular formula C26H20FeN6O2 B13887787 Iron(2+);1,10-phenanthroline;dicyanide;dihydrate

Iron(2+);1,10-phenanthroline;dicyanide;dihydrate

Cat. No.: B13887787
M. Wt: 504.3 g/mol
InChI Key: WMZRMSVSLVFVFA-UHFFFAOYSA-N
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Description

Dicyano-bis-(1,10-phenanthroline) iron(II) dihydrate, also known as ferrocyphen, is a coordination complex with the formula [Fe(C12H8N2)(CN)2]·2H2O. This compound is characterized by its iron(II) center coordinated to two 1,10-phenanthroline ligands and two cyanide ions, with two water molecules of crystallization. It is a neutral and significantly hydrophobic complex, making it an interesting subject for various chemical studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dicyano-bis-(1,10-phenanthroline) iron(II) dihydrate typically involves the reaction of iron(II) salts with 1,10-phenanthroline and cyanide ions in an aqueous medium. The reaction is usually carried out under controlled conditions to ensure the formation of the desired complex. The product is then isolated and purified through crystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pH, and concentration of reactants, to maximize yield and purity. Industrial production would also require stringent quality control measures to ensure consistency and safety .

Chemical Reactions Analysis

Types of Reactions

Dicyano-bis-(1,10-phenanthroline) iron(II) dihydrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Dicyano-bis-(1,10-phenanthroline) iron(II) dihydrate has several scientific research applications, including:

Mechanism of Action

The mechanism by which dicyano-bis-(1,10-phenanthroline) iron(II) dihydrate exerts its effects involves its ability to participate in electron transfer reactions. The iron(II) center can undergo oxidation and reduction, facilitating various redox processes. The compound’s hydrophobic nature also allows it to interact with micellar systems, enhancing its reactivity in certain environments .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dicyano-bis-(1,10-phenanthroline) iron(II) dihydrate is unique due to its combination of phenanthroline and cyanide ligands, which confer distinct electronic and steric properties. This makes it particularly useful for studying micellar catalysis and electron transfer reactions .

Properties

Molecular Formula

C26H20FeN6O2

Molecular Weight

504.3 g/mol

IUPAC Name

iron(2+);1,10-phenanthroline;dicyanide;dihydrate

InChI

InChI=1S/2C12H8N2.2CN.Fe.2H2O/c2*1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;2*1-2;;;/h2*1-8H;;;;2*1H2/q;;2*-1;+2;;

InChI Key

WMZRMSVSLVFVFA-UHFFFAOYSA-N

Canonical SMILES

[C-]#N.[C-]#N.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.O.O.[Fe+2]

Origin of Product

United States

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